2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a thienylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide formation: The nitrated pyrazole can be reacted with chloroacetyl chloride in the presence of a base to form the acetamide.
Thienylmethyl substitution: Finally, the acetamide can be reacted with a thienylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction: 2-(4-amino-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyrazole rings are often used as ligands in coordination chemistry.
Materials Science: Potential use in the development of organic semiconductors.
Biology and Medicine
Pharmacology: Potential as a lead compound for the development of new drugs due to its unique structure.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with nitro groups can act as electron acceptors, while the pyrazole ring can interact with various enzymes and receptors. The thienylmethyl group may enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the thienylmethyl group.
N-(2-thienylmethyl)acetamide: Lacks the pyrazole ring.
2-(4-amino-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide: Reduced form of the target compound.
Uniqueness
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the combination of the nitro-substituted pyrazole ring and the thienylmethyl acetamide moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c15-10(11-5-9-2-1-3-18-9)7-13-6-8(4-12-13)14(16)17/h1-4,6H,5,7H2,(H,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHNFSSVBUDVME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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